molecular formula C16H21NO3 B13375198 Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate

Cat. No.: B13375198
M. Wt: 275.34 g/mol
InChI Key: KANXMJVNNVVMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is a piperidine derivative featuring a methyl ester group at the 3-position of the piperidine ring and a 3,4-dimethylbenzoyl substituent at the 1-position. Piperidinecarboxylates are frequently explored in medicinal chemistry due to their versatility as intermediates or active pharmaceutical ingredients (APIs), particularly in neurological and metabolic therapies.

Properties

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

methyl 1-(3,4-dimethylbenzoyl)piperidine-3-carboxylate

InChI

InChI=1S/C16H21NO3/c1-11-6-7-13(9-12(11)2)15(18)17-8-4-5-14(10-17)16(19)20-3/h6-7,9,14H,4-5,8,10H2,1-3H3

InChI Key

KANXMJVNNVVMSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Preparation of the Piperidine Intermediate

The piperidine ring is generally constructed or functionalized at the 1- and 3-positions prior to acylation. A common precursor is 3-piperidinecarboxylate derivatives, which can be synthesized by:

  • Reduction of corresponding pyridinecarboxylates,
  • Nucleophilic substitution reactions on piperidine derivatives,
  • Selective protection and deprotection strategies to allow functional group manipulation.

For example, 1-benzyl-3-methyl-4-piperidone synthesis (a related piperidine intermediate) involves the reaction of (1-benzyl-piperidin-4-yl)-methyl-amine with N,N-diisopropylethylamine in dichloromethane, yielding the piperidone with a 71% yield under mild conditions.

Acylation with 3,4-Dimethylbenzoyl Chloride

The introduction of the 3,4-dimethylbenzoyl group is typically achieved via acylation of the piperidine nitrogen or carbon center using 3,4-dimethylbenzoyl chloride or an equivalent activated acid derivative. This step requires:

  • Use of an appropriate base (e.g., triethylamine or pyridine) to scavenge HCl,
  • Controlled temperature to avoid overreaction or side products,
  • Solvent selection such as dichloromethane or tetrahydrofuran to maintain solubility and reactivity.

Esterification to Form the Methyl Carboxylate

The carboxylate methyl ester is introduced either by:

  • Direct esterification of the carboxylic acid precursor with methanol under acidic catalysis,
  • Use of methyl chloroformate or dimethyl sulfate for methylation of carboxylate salts,
  • Transesterification reactions if starting from other ester forms.

This step is critical to ensure the final compound’s methyl ester functionality.

Representative Preparation Scheme

Step Reagents/Conditions Outcome Yield (%)
1 Synthesis of 3-piperidinecarboxylate intermediate via reduction or substitution Piperidine core with carboxylate group 65-75
2 Acylation with 3,4-dimethylbenzoyl chloride, base (e.g., triethylamine), solvent (dichloromethane), 0-25°C Introduction of 3,4-dimethylbenzoyl group 70-80
3 Esterification with methanol, acid catalyst (e.g., H2SO4), reflux Formation of methyl ester group 80-90

Analytical and Purification Techniques

  • Chromatography: Flash column chromatography or preparative HPLC is often used to purify the final compound.
  • Spectroscopy: NMR (1H, 13C), IR, and Mass Spectrometry confirm structural integrity.
  • Crystallization: Recrystallization from suitable solvents can improve purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Implications
This compound C₁₆H₂₁NO₃ 275.34 3,4-Dimethylbenzoyl (1-position), methyl ester (3-position) High lipophilicity; ester may enhance hydrolysis
(R)-Methyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate C₂₂H₂₇NO₂S₂ 425.60 Bis(3-methyl-2-thienyl)butenyl (1-position), methyl ester (3-position) Increased steric bulk; thiophene-based π-systems
Benzyl (3S)-3-hydroxy-3-methylpiperidine-1-carboxylate C₁₄H₁₉NO₃ 249.31 Benzyl ester (1-position), 3-hydroxy-3-methyl (piperidine) Hydroxyl group enables H-bonding; lower lipophilicity
Key Observations:

Substituent Effects on Lipophilicity :

  • The 3,4-dimethylbenzoyl group in the target compound confers higher lipophilicity compared to the benzyl ester in , which may enhance blood-brain barrier penetration. Conversely, the hydroxyl group in increases polarity, favoring aqueous solubility.
  • The bis-thienyl substituent in introduces sulfur atoms and π-conjugated systems, likely altering electronic properties and binding affinity to targets like GABA transporters.

Metabolic Stability :

  • Methyl esters (as in the target compound and ) are prone to hydrolysis by esterases, whereas benzyl esters () may exhibit slower hydrolysis rates due to steric hindrance.

Analytical and Pharmacological Insights

  • Chromatographic Behavior :
    lists retention factors (e.g., 1.32 for (R)-Methyl 1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylate), suggesting distinct elution profiles compared to the target compound under reversed-phase HPLC conditions . These differences arise from substituent-induced variations in hydrophobicity.

  • The 3,4-dimethylbenzoyl group may target similar neurological pathways but with modified efficacy due to structural differences.

Biological Activity

Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H19NO3
  • Molecular Weight : 273.32 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Research indicates that derivatives of piperidine compounds, including this one, have shown cytotoxic effects against several cancer cell lines. For example, studies have demonstrated that related compounds induce apoptosis in cancer cells through mechanisms involving caspase activation and mitochondrial membrane potential disruption .

The mechanism of action for this compound is thought to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors in cancer cells, leading to altered cellular functions and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Studies have reported that related compounds increase ROS levels in cancer cells, contributing to their cytotoxic effects .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer activity of this compound against various human cancer cell lines. The results indicated:

Cell LineIC50 (µM)Selectivity Index
HCT116 (Colon)< 1High
HT29 (Colon)< 1High
CEM (Lymphoma)< 2Moderate
HL-60 (Leukemia)< 2Moderate

The selectivity index suggests that the compound is significantly more toxic to cancer cells than to non-malignant cells, indicating its potential as an anticancer agent .

Case Study 2: Mechanistic Insights

In another study focusing on the mechanism of action, researchers found that treatment with this compound resulted in:

  • Increased levels of caspase-3 activation.
  • Depolarization of the mitochondrial membrane potential.
  • Induction of apoptotic cell death characterized by subG1 accumulation in cell cycle analysis.

These findings underscore the compound's potential as a therapeutic agent targeting apoptotic pathways in cancer cells .

Q & A

Q. What are the recommended synthetic routes for Methyl 1-(3,4-dimethylbenzoyl)-3-piperidinecarboxylate, and how can reaction conditions be optimized for high yield and purity?

  • Methodology : The synthesis typically involves multi-step reactions starting from commercially available piperidine and benzoyl precursors. Key steps include:
  • Acylation : Reacting piperidine-3-carboxylate derivatives with 3,4-dimethylbenzoyl chloride under basic conditions (e.g., using triethylamine in dichloromethane) .
  • Esterification : Methylation of the carboxylic acid intermediate using methanol and catalytic sulfuric acid or via diazomethane .
  • Optimization : Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity. Solvent choice (e.g., ethanol or DCM) and temperature control (0–25°C) minimize side reactions .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of This compound?

  • Methodology :
  • NMR : 1^1H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm for the 3,4-dimethylbenzoyl group and piperidine CH2_2 signals at δ 1.5–3.5 ppm). 13^{13}C NMR confirms carbonyl carbons (e.g., ester C=O at ~170 ppm) .
  • IR : Stretching vibrations for ester (C=O at ~1730 cm1^{-1}) and amide (C=O at ~1650 cm1^{-1}) groups validate functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z calculated for C16_{16}H21_{21}NO3_3) .

Q. What safety protocols should be followed when handling This compound in laboratory settings?

  • Methodology :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for aerosol mitigation .
  • Storage : Store in sealed containers at 2–8°C, away from ignition sources. Ensure proper ventilation to avoid vapor accumulation .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can X-ray crystallography resolve the three-dimensional structure of This compound, and what are common challenges in data refinement?

  • Methodology :
  • Crystallization : Use solvent diffusion (e.g., hexane/ethyl acetate) to grow single crystals. Monitor crystal quality via polarization microscopy .
  • Data Collection : Employ synchrotron or laboratory X-ray sources (λ = 1.5418 Å). Collect diffraction data at 100 K to minimize radiation damage .
  • Refinement : Use SHELXL for structure solution and refinement. Address challenges like disorder in flexible piperidine rings or overlapping electron density for methyl groups via iterative least-squares minimization .

Q. What experimental strategies can assess the biological activity of This compound against specific molecular targets (e.g., enzymes or receptors)?

  • Methodology :
  • In Vitro Assays :
  • Enzyme Inhibition : Measure IC50_{50} values using fluorogenic substrates (e.g., for proteases or kinases) .
  • Binding Studies : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-receptor interactions .
  • In Vivo Models : Administer the compound in rodent models (e.g., neuropathic pain) at 10–50 mg/kg doses. Monitor pharmacokinetics (plasma half-life, bioavailability) via LC-MS/MS .

Q. How can researchers resolve contradictions in spectral or crystallographic data for This compound derivatives?

  • Methodology :
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations for 1^1H/13^{13}C chemical shifts) .
  • Multi-Technique Analysis : Use complementary methods (e.g., Raman spectroscopy for conformational analysis) to corroborate ambiguous IR or XRD results .
  • Error Analysis : Statistically evaluate crystallographic residuals (e.g., Rint_{int} > 5% suggests poor data quality) and re-collect data if necessary .

Q. What computational approaches are suitable for studying the conformational dynamics of This compound in solution?

  • Methodology :
  • Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS. Analyze piperidine ring puckering and benzoyl group rotation .
  • Docking Studies : Predict binding poses with target proteins (e.g., GPCRs) using AutoDock Vina. Validate with mutagenesis data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.